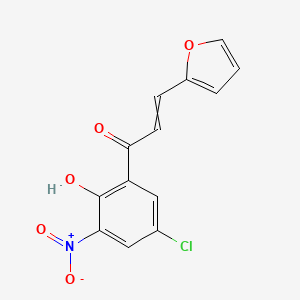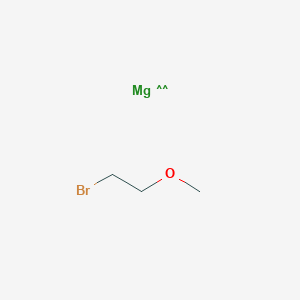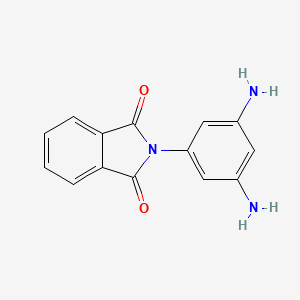
1-(Hex-1-yn-1-yl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-1-hexyne is an organic compound characterized by the presence of a hexyne chain attached to a 3-methylphenyl group. This compound is part of the alkyne family, which is known for its triple bond between carbon atoms. The unique structure of 1-(3-Methylphenyl)-1-hexyne makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1-hexyne can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of 1-(3-Methylphenyl)-1-hexyne often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylphenyl)-1-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1-(3-Methylphenyl)-1-hexyne in the presence of a palladium catalyst can reduce the triple bond to form 1-(3-Methylphenyl)-1-hexene or 1-(3-Methylphenyl)hexane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., bromine, chlorine), amines (e.g., methylamine)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-1-hexyne has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)-1-hexyne involves its interaction with molecular targets, such as enzymes or receptors. The compound’s alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparación Con Compuestos Similares
- 1-(3,4-Dimethylphenyl)-1-hexyne
- 1-(2,4,6-Trimethylphenyl)-1-hexyne
- 1-(3-Methylphenyl)-1-pentyne
Uniqueness: 1-(3-Methylphenyl)-1-hexyne is unique due to its specific substitution pattern on the phenyl ring and the length of its alkyne chain. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
252045-81-1 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1-hex-1-ynyl-3-methylbenzene |
InChI |
InChI=1S/C13H16/c1-3-4-5-6-9-13-10-7-8-12(2)11-13/h7-8,10-11H,3-5H2,1-2H3 |
Clave InChI |
ADEGKMCLJHMUAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)

![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)

![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)

![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)


![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)

